![molecular formula C21H22F2N4O3 B13102459 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide](/img/structure/B13102459.png)
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide
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Overview
Description
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide is a synthetic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a difluorophenoxy group, a pyridinone core, and a pyrazolyl substituent. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: This step might involve nucleophilic substitution reactions where a difluorophenol derivative reacts with a halogenated pyridinone intermediate.
Attachment of the Pyrazolyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or methyl groups.
Reduction: Reduction reactions might target the carbonyl group in the pyridinone core.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methylpentanamide: Lacks the pyrazolyl group.
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)pentanamide: Similar structure but different substitution pattern.
Uniqueness
The presence of both the difluorophenoxy and pyrazolyl groups in 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide might confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(4-(2,4-difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide (CAS: 1262239-19-9) is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23F2N4O3, with a molar mass of 398.43 g/mol. The predicted density is approximately 1.25 g/cm³, and it has a boiling point of around 609 °C .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and virology.
Anticancer Activity
In cancer research, compounds featuring oxopyridine structures have been shown to inhibit tumor cell proliferation. For example, analogs of the compound were tested against various cancer cell lines such as HeLa and MCF-7. One derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating significant antiproliferative activity . The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase, consistent with other known tubulin inhibitors.
The biological mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit reverse transcriptase activity in HIV, suggesting a possible mechanism for anti-HIV activity.
- Tubulin Polymerization Inhibition : The anticancer effects may be attributed to interference with microtubule dynamics, leading to disrupted mitotic processes in cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of structurally related compounds:
Compound | Target | EC50 (μM) | SI (Selectivity Index) |
---|---|---|---|
I-11 | HIV-1 | 0.0038 | 25,468 |
I-12 | HIV-1 | 0.0118 | 16,949 |
7d | HeLa | 0.52 | Not reported |
MCF-7 | 0.34 | Not reported |
These findings highlight the potential for developing new therapeutic agents based on the structural framework of the compound .
Properties
Molecular Formula |
C21H22F2N4O3 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[4-(2,4-difluorophenoxy)-2-oxopyridin-1-yl]-4-methyl-N-(1-methylpyrazol-3-yl)pentanamide |
InChI |
InChI=1S/C21H22F2N4O3/c1-13(2)10-17(21(29)24-19-7-8-26(3)25-19)27-9-6-15(12-20(27)28)30-18-5-4-14(22)11-16(18)23/h4-9,11-13,17H,10H2,1-3H3,(H,24,25,29) |
InChI Key |
JXMFKKSPZBQYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NN(C=C1)C)N2C=CC(=CC2=O)OC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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